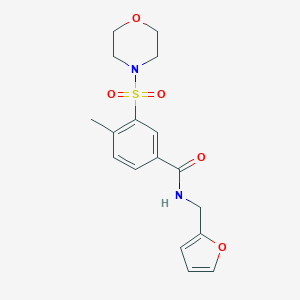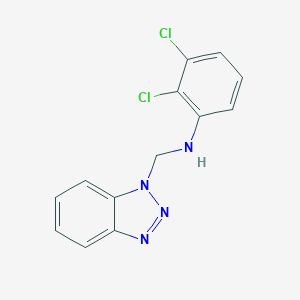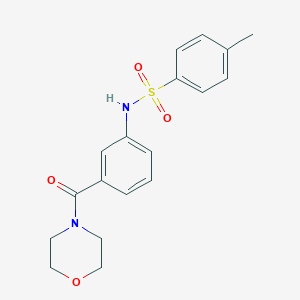
4-methyl-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methyl-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide” is a chemical compound. It has a molecular formula of C18H20N2O4S and a molecular weight of 360.43 .
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs often starts from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “4-methyl-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide” is complex. It includes a morpholine ring (a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom), a phenyl ring (a six-membered ring of carbon atoms), and a benzenesulfonamide group (a benzene ring attached to a sulfonamide group) .Aplicaciones Científicas De Investigación
Gastroprotective Properties
Ebrotidine, a compound structurally related to "4-methyl-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide," demonstrates significant gastroprotective properties. This drug, distinct from other H2-blockers, promotes mucosal repair and integrity maintenance through enhanced synthesis and secretion of gastric mucus components and modulation of cell cycle progression during ulcer healing. Such unique capabilities position ebrotidine as a potential treatment for ulcer disease (Slomiany, Piotrowski, & Slomiany, 1997).
Environmental Impact of Pharmaceuticals
The degradation of acetaminophen, a common pharmaceutical, through advanced oxidation processes (AOPs) has been extensively studied, highlighting the biotoxicity of its by-products. This research is crucial for understanding the environmental fate of pharmaceutical compounds and developing more effective water treatment technologies (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Morpholine and Pyrans Derivatives
Morpholine derivatives, including those structurally related to "4-methyl-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide," exhibit a broad spectrum of pharmacological activities. These compounds, due to their diverse applications and potent pharmacophoric activities, are of significant interest in the development of novel therapeutic agents (Asif & Imran, 2019).
Synthesis and Application in Organic Chemistry
The synthesis of complex organic compounds, such as 2-Fluoro-4-bromobiphenyl, showcases the application of related chemical structures in the manufacture of pharmaceuticals and demonstrates the importance of innovative synthesis methods in organic chemistry (Qiu, Gu, Zhang, & Xu, 2009).
Neurodegenerative Disease Research
Studies on compounds like MPP+ analogs, which act on mitochondria and induce neurodegeneration, contribute to our understanding of Parkinson's disease. Research in this area sheds light on the mechanisms of action of neurotoxins and their impact on brain health, informing potential therapeutic strategies (Kotake & Ohta, 2003).
Propiedades
IUPAC Name |
4-methyl-N-[3-(morpholine-4-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-14-5-7-17(8-6-14)25(22,23)19-16-4-2-3-15(13-16)18(21)20-9-11-24-12-10-20/h2-8,13,19H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBZQKSCNVTTDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

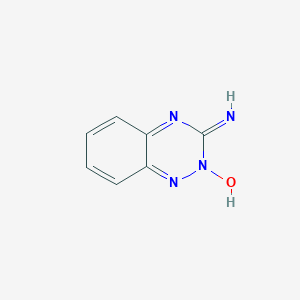
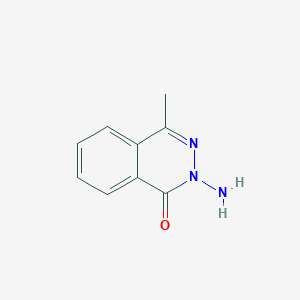

![3-(4-bromophenyl)-1',3'-dihydrospiro[1,3-thiazolidine-2,3'-(2'H)-indole]-2',4-dione](/img/structure/B434059.png)


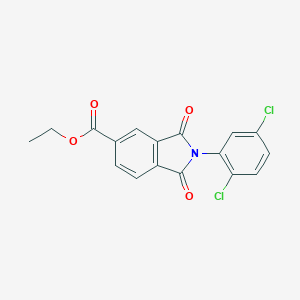
![5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B434110.png)
![[4-(4-Methylphenyl)phenyl] thiophene-2-carboxylate](/img/structure/B434160.png)

![4-Bromo-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B434174.png)
